molecular formula C17H33NO3 B14256173 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- CAS No. 165689-19-0

2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)-

Cat. No.: B14256173
CAS No.: 165689-19-0
M. Wt: 299.4 g/mol
InChI Key: YJNIEBKZPPLHIW-BZUAXINKSA-N
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Description

2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups at specific positions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or alter the piperidine ring.

    Substitution: The methyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2S,5S,6S)-
  • 2-Piperidineundecanoicacid, 5-hydroxy-6-ethyl-, (2R,5R,6R)-
  • 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6S)-

Uniqueness

The unique combination of the piperidine ring, hydroxy group, and methyl group in the (2R,5R,6R) configuration gives this compound distinct properties compared to its analogs

Properties

CAS No.

165689-19-0

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

IUPAC Name

11-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]undecanoic acid

InChI

InChI=1S/C17H33NO3/c1-14-16(19)13-12-15(18-14)10-8-6-4-2-3-5-7-9-11-17(20)21/h14-16,18-19H,2-13H2,1H3,(H,20,21)/t14-,15-,16-/m1/s1

InChI Key

YJNIEBKZPPLHIW-BZUAXINKSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@H](N1)CCCCCCCCCCC(=O)O)O

Canonical SMILES

CC1C(CCC(N1)CCCCCCCCCCC(=O)O)O

Origin of Product

United States

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